molecular formula C23H21N5O4 B10863880 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B10863880
M. Wt: 431.4 g/mol
InChI Key: DQHFBBLIUXULGB-UHFFFAOYSA-N
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Description

The compound 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic molecule that features an indole moiety, a nitrophenyl group, and a dihydropyrrolopyrazolone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitrophenyl group and the formation of the dihydropyrrolopyrazolone core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, influencing biological processes such as signal transduction and gene expression . The nitrophenyl group may also contribute to its activity by interacting with specific enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: is unique due to its combination of an indole moiety, a nitrophenyl group, and a dihydropyrrolopyrazolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H21N5O4/c1-13-20-21(26-25-13)23(29)27(22(20)14-4-3-5-16(10-14)28(30)31)9-8-15-12-24-19-7-6-17(32-2)11-18(15)19/h3-7,10-12,22,24H,8-9H2,1-2H3,(H,25,26)

InChI Key

DQHFBBLIUXULGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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